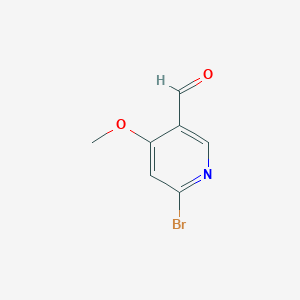

6-Bromo-4-methoxynicotinaldehyde

Description

BenchChem offers high-quality 6-Bromo-4-methoxynicotinaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-4-methoxynicotinaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-4-methoxypyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c1-11-6-2-7(8)9-3-5(6)4-10/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYSGXYWUOUSESV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC=C1C=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

6-Bromo-4-methoxy-3-pyridinecarboxaldehyde: A Critical Synthon in the Development of Next-Generation Selective Estrogen Receptor Down-Regulators (SERDs)

Executive Summary

In the landscape of modern oncology drug discovery, the design of highly specific heterocyclic scaffolds is paramount. 6-Bromo-4-methoxy-3-pyridinecarboxaldehyde (also known as 6-Bromo-4-methoxynicotinaldehyde) has emerged as a linchpin building block in the synthesis of advanced therapeutics, most notably in the development of oral Selective Estrogen Receptor Down-regulators (SERDs)[1]. Unlike traditional modulators, these next-generation compounds require complex, rigidified core structures—such as tetrahydro-pyrazolo-isoquinolines—to achieve the necessary conformational disruption of the estrogen receptor (ERα)[2].

This whitepaper provides an in-depth technical analysis of this specific pyridine building block. We will deconstruct its structural logic, explore its mechanistic application in SERD development, and provide a self-validating, step-by-step synthetic methodology for its deployment in complex cyclization reactions.

Structural Logic & Physicochemical Profiling

The utility of 6-Bromo-4-methoxy-3-pyridinecarboxaldehyde lies in its precisely engineered tri-functionalization. Each substituent on the pyridine ring serves a distinct mechanistic purpose in multi-step synthesis:

-

C3-Carboxaldehyde (-CHO): The primary electrophilic center. It is highly reactive toward primary amines, facilitating rapid imine condensation. This is the initiation site for ring-closing reactions (e.g., Pictet-Spengler cyclizations)[1].

-

C4-Methoxy (-OCH₃): An electron-donating group (EDG) that serves a dual purpose. Electronically, it modulates the reactivity of the pyridine ring, stabilizing intermediate carbocations during cyclization. Sterically, it directs incoming nucleophiles and restricts the rotational degrees of freedom in the final drug molecule, a critical factor for binding tightly within the ERα ligand-binding domain (LBD).

-

C6-Bromo (-Br): A robust, unreactive handle during the initial aldehyde-driven cyclization. Once the core heterocycle is established, the bromo group acts as a prime site for late-stage palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions) to install terminal pharmacophores[2].

Table 1: Physicochemical Properties

| Property | Value | Clinical / Synthetic Relevance |

| Chemical Name | 6-Bromo-4-methoxynicotinaldehyde | Standard IUPAC nomenclature[3]. |

| CAS Number | 1060805-10-8 | Unique registry identifier for procurement and safety tracking[4]. |

| Molecular Formula | C₇H₆BrNO₂ | Defines stoichiometric calculations for equivalents in synthesis. |

| Molecular Weight | 216.03 g/mol | Utilized for LC-MS monitoring (Expected [M+H]⁺ ≈ 217 m/z)[3]. |

| Storage Conditions | 2-8°C, Inert Atmosphere | Prevents auto-oxidation of the aldehyde to the corresponding carboxylic acid[4]. |

Mechanistic Context: Targeting ERα via the Proteasome

Approximately 70% of breast cancers express estrogen receptors (ER+), making ERα a primary therapeutic target[1]. While Selective Estrogen Receptor Modulators (SERMs) like tamoxifen act as partial agonists, they often lead to resistance. SERDs, conversely, act as full antagonists.

When a SERD—synthesized utilizing the 6-Bromo-4-methoxy-3-pyridinecarboxaldehyde core—binds to the ERα LBD, it induces a severe conformational change. This change completely abrogates the interaction of Helix 12, exposing hydrophobic surfaces that recruit E3 ubiquitin ligases. The receptor is subsequently polyubiquitinated and routed to the 26S proteasome for irreversible degradation[1].

Fig 1: Mechanism of SERD-induced ERα degradation via the ubiquitin-proteasome pathway.

Synthetic Methodology: The Pictet-Spengler Cyclization

To construct the complex polycyclic cores required for SERDs, 6-Bromo-4-methoxynicotinaldehyde is frequently reacted with functionalized anilines. The following protocol details a validated Pictet-Spengler-type cyclization, explaining the causality behind each physicochemical manipulation[1][2].

Table 2: Standardized Reaction Parameters

| Parameter | Value | Mechanistic Rationale |

| Aldehyde Equivalents | 2.0 eq | Excess aldehyde drives the equilibrium of the initial imine condensation forward. |

| Solvent System | AcOH / H₂O (approx. 85:15 v/v) | AcOH acts as an acid catalyst to protonate the carbonyl, increasing electrophilicity. Water solubilizes polar intermediates. |

| Temperature | 85°C | Thermal activation is required to overcome the activation energy barrier of the endothermic electrophilic aromatic substitution (ring closure). |

| Reaction Time | 18 Hours | Ensures complete conversion of the intermediate imine to the thermodynamically stable cyclized product. |

Step-by-Step Experimental Protocol

Step 1: Reagent Preparation & Imine Formation

-

Action: To a solution of the target aniline (e.g., (R)-3-(2-(((1-fluorocyclopropyl)methyl)amino)propyl)-2-methylaniline, 3.39 mmol) in Acetic Acid (27 mL) and Water (16.9 mmol), add 6-Bromo-4-methoxynicotinaldehyde (1.46 g, 6.77 mmol)[1].

-

Causality: The acidic environment immediately protonates the aldehyde oxygen. The primary amine of the aniline attacks the highly electrophilic carbonyl carbon, extruding water to form an intermediate imine.

Step 2: Thermal Cyclization

-

Action: Heat the reaction mixture to 85°C and stir continuously for 18 hours[2].

-

Causality: The elevated temperature provides the kinetic energy necessary for the electron-rich aromatic ring of the aniline derivative to attack the protonated imine carbon. This intramolecular cyclization forms the rigidified heterocyclic core.

Step 3: Quenching and Workup

-

Action: Cool the reaction to room temperature and concentrate under reduced pressure. Dilute the resulting residue with Ethyl Acetate (EtOAc) and basify using saturated aqueous Sodium Bicarbonate (NaHCO₃)[1].

-

Causality: Removing the bulk AcOH prevents side reactions during workup. The NaHCO₃ wash neutralizes residual acetic acid (pH > 7), converting the product into its free-base form, which partitions preferentially into the organic (EtOAc) layer.

Step 4: Purification

-

Action: Dry the organic layer over Sodium Sulfate (Na₂SO₄), filter, and concentrate. Purify via flash chromatography (elution gradient 5 to 40% EtOAc in hexanes)[1].

-

Causality: Na₂SO₄ removes trace water. Flash chromatography separates the desired cyclized product from the excess unreacted aldehyde and any uncyclized imine intermediates.

Fig 2: Step-by-step workflow for the Pictet-Spengler cyclization utilizing the aldehyde synthon.

In-Process Validation & Quality Control

To ensure this protocol functions as a self-validating system , the following in-process controls (IPCs) must be executed:

-

Pre-Cyclization Check (T = 1 hour): Extract a 10 µL aliquot, dilute in Acetonitrile, and analyze via LC-MS. You must observe the disappearance of the aldehyde peak (m/z 217 [M+H]⁺) and the appearance of the intermediate imine mass. If the aldehyde remains dominant, verify the pH of the AcOH/H₂O mixture.

-

Post-Cyclization Check (T = 18 hours): Analyze via Thin-Layer Chromatography (TLC) using 50% EtOAc/Hexanes. The cyclized product will exhibit a lower Rf value (more polar) compared to the starting aldehyde due to the formation of a secondary/tertiary amine in the newly formed ring.

-

Workup Validation: During the NaHCO₃ wash, test the aqueous layer with pH paper. It must read ≥ 7.5 before phase separation. Failure to fully neutralize will result in product loss in the aqueous phase due to protonation of the basic nitrogen centers.

Conclusion & Late-Stage Functionalization

The successful integration of 6-Bromo-4-methoxy-3-pyridinecarboxaldehyde yields an advanced intermediate possessing a highly valuable C6-Bromo handle . In the context of SERD development, this bromo group is rarely left as-is. It is typically subjected to late-stage functionalization—such as a Suzuki coupling with a boronic acid—to append lipophilic side chains that interact with the AF-2 domain of the estrogen receptor, finalizing the drug's antagonistic profile[2].

By understanding the causality behind its structural design and chemical behavior, drug development professionals can leverage this synthon to reliably generate libraries of highly potent, orally bioavailable oncology therapeutics.

References

- ChemicalBook.6-Bromo-4-methoxynicotinaldehyde Properties and CAS Information.

- BLD Pharm.1060805-10-8 | 6-Bromo-4-methoxynicotinaldehyde Safety and Storage Information.

- AstraZeneca AB (US Patent US10131663B2).Chemical compounds (SERD Development and Synthesis).

- AstraZeneca AB (European Patent EP3433256B1).6,7,8,9-TETRAHYDRO-3H-PYRAZOLO[4,3-F]ISOQUINOLINE DERIVATIVE USEFUL IN THE TREATMENT OF CANCER.

Sources

- 1. US10131663B2 - Chemical compounds - Google Patents [patents.google.com]

- 2. EP3433256B1 - Dérivé de 6,7,8,9-tétrahydro-3h-pyrazolo[4,3-f]isoquinoléine utile dans le traitement du cancer - Google Patents [patents.google.com]

- 3. 1060805-10-8 CAS Manufactory [m.chemicalbook.com]

- 4. 1060805-10-8|6-Bromo-4-methoxynicotinaldehyde|BLD Pharm [bldpharm.com]

An In-Depth Technical Guide to 6-Bromo-4-methoxynicotinaldehyde: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-4-methoxynicotinaldehyde is a strategically substituted pyridine derivative that has emerged as a valuable building block in synthetic and medicinal chemistry. Its unique trifunctional nature, featuring a reactive aldehyde, a methoxy group, and a bromine atom on the pyridine core, offers a versatile platform for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, a detailed synthesis protocol, insights into its reactivity, and its applications as a key intermediate in the development of novel therapeutic agents.

Chemical Identity and Properties

Accurate identification of a chemical entity is the foundation of reproducible scientific research. 6-Bromo-4-methoxynicotinaldehyde is unambiguously defined by the following identifiers:

| Identifier | Value |

| SMILES | COC1=CC(=NC=C1C=O)Br[1] |

| InChIKey | InChIKey=YHQRPXZHLMGRSS-UHFFFAOYSA-N |

| CAS Number | 1060805-10-8[1] |

| Molecular Formula | C₇H₆BrNO₂[1] |

| Molecular Weight | 216.03 g/mol [1] |

The presence of the electron-withdrawing bromine atom and the aldehyde group, combined with the electron-donating methoxy group, creates a unique electronic profile on the pyridine ring, influencing its reactivity and potential for further chemical transformations.

Synthesis of 6-Bromo-4-methoxynicotinaldehyde: A Step-by-Step Protocol

The proposed synthesis involves a directed ortho-metalation approach, a powerful tool for the functionalization of substituted aromatic and heteroaromatic rings.

Experimental Protocol:

Objective: To synthesize 6-Bromo-4-methoxynicotinaldehyde from a suitable 4-methoxypyridine precursor.

Materials:

-

2,6-Dibromo-4-methoxypyridine

-

n-Butyllithium (n-BuLi) in hexanes (2.0 M)

-

2,2,6,6-Tetramethylpiperidine (TMP)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon gas supply

-

Standard glassware for anhydrous reactions

Procedure:

-

Preparation of the Lithiating Agent (LTMP):

-

In a flame-dried, three-necked flask under an argon atmosphere, add anhydrous THF (1 mL).

-

Cool the flask to -20 °C using a suitable cooling bath.

-

Slowly add 2,2,6,6-tetramethylpiperidine (0.35 mL, 2.07 mmol).

-

To this solution, add n-butyllithium (1.04 mL, 2.08 mmol, 2.0 M in hexanes) dropwise.

-

Stir the resulting mixture for 30 minutes at -20 °C to form the lithium tetramethylpiperidide (LTMP) base.

-

-

Directed Metalation:

-

Cool the LTMP solution to -78 °C.

-

In a separate flame-dried flask, dissolve 2,6-Dibromo-4-methoxypyridine (0.46 g, 1.72 mmol) in anhydrous THF (2 mL).

-

Add the solution of the pyridine derivative dropwise to the cold LTMP solution.

-

Stir the reaction mixture at -78 °C for 1 hour to allow for complete metalation at the C3 position.

-

-

Formylation:

-

To the reaction mixture at -78 °C, add anhydrous N,N-dimethylformamide (DMF) (0.35 mL, 4.52 mmol) dropwise.

-

Continue stirring at -78 °C for 30 minutes.

-

-

Work-up and Purification:

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Allow the mixture to warm to room temperature.

-

Extract the product with ethyl acetate.

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

The resulting crude product can be purified by column chromatography on silica gel to yield the desired 6-Bromo-4-methoxynicotinaldehyde.

-

Causality Behind Experimental Choices:

-

Directed Ortho-Metalation: The use of a strong, non-nucleophilic base like LTMP is crucial for the regioselective deprotonation at the C3 position, directed by the methoxy group at C4.

-

Low-Temperature Conditions: The reactions are carried out at low temperatures (-78 °C) to prevent side reactions and ensure the stability of the lithiated intermediate.

-

Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere (argon) is essential as organolithium reagents are highly reactive towards water and oxygen.

Visualization of the Synthetic Workflow:

Caption: Synthetic workflow for 6-Bromo-4-methoxynicotinaldehyde.

Reactivity and Applications in Drug Discovery

The chemical architecture of 6-Bromo-4-methoxynicotinaldehyde makes it a highly versatile intermediate in the synthesis of complex heterocyclic systems, which are privileged scaffolds in drug discovery.

Reactivity Profile:

-

Aldehyde Group: The aldehyde functionality serves as a versatile handle for a wide range of chemical transformations, including reductive amination, Wittig reactions, and condensation reactions to form various heterocyclic rings.

-

Bromo Group: The bromine atom at the 6-position is susceptible to a variety of cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions allow for the introduction of diverse aryl, heteroaryl, amino, and alkynyl substituents, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

-

Pyridine Ring: The pyridine nitrogen can be quaternized or N-oxidized to further modify the electronic properties and biological activity of the resulting molecules.

Applications in Medicinal Chemistry:

Substituted nicotinaldehydes are key precursors in the synthesis of a wide array of biologically active molecules. The 6-bromo-4-methoxy substitution pattern is particularly interesting for its potential to be elaborated into compounds targeting various diseases. For instance, nicotinamide derivatives, which can be synthesized from nicotinaldehydes, have been investigated as potential inhibitors of succinate dehydrogenase (SDH), an important target for antifungal agents.

Logical Relationship of Functional Groups in Synthesis:

Caption: Reactivity of 6-Bromo-4-methoxynicotinaldehyde's functional groups.

Conclusion

6-Bromo-4-methoxynicotinaldehyde stands out as a pivotal intermediate for researchers and scientists in the field of drug discovery. Its well-defined chemical structure and the strategic placement of its functional groups provide a robust starting point for the synthesis of diverse and complex molecules. The synthetic protocol outlined in this guide, based on established chemical principles, offers a reliable method for its preparation. The versatile reactivity of this compound opens up numerous avenues for the development of novel therapeutic agents, making it a valuable tool in the ongoing quest for new and effective medicines.

References

-

PubChem. 6-bromo-4-methylnicotinaldehyde. Available at: [Link]

-

Arkivoc. Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. 2021. Available at: [Link]

- Vertex AI Search. 6-Bromo-4-methoxynicotinaldehyde: A Premium Chemical for Advanced Research.

-

PubMed. Design, synthesis and biological evaluation of novel nicotinamide derivatives bearing a substituted pyrazole moiety as potential SDH inhibitors. 2017. Available at: [Link]

Sources

The Strategic Utility of 4-Methoxy-6-bromonicotinaldehyde in Synthetic Chemistry and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and organic synthesis, the strategic design and utilization of highly functionalized heterocyclic building blocks are paramount for the efficient construction of complex molecular architectures. Among these, substituted pyridines hold a prominent position due to their prevalence in pharmaceuticals and bioactive natural products. This technical guide provides a comprehensive overview of 4-methoxy-6-bromonicotinaldehyde, a versatile trifunctional pyridine derivative. We will delve into its chemical identity, synthesis, spectroscopic characterization, and its pivotal role as a strategic intermediate in the development of novel therapeutics, particularly in the realm of kinase inhibitors. This guide is intended to serve as a valuable resource for researchers by providing not only theoretical insights but also practical, field-proven experimental protocols.

Chemical Identity and Synonyms

The compound of interest is systematically named 6-Bromo-4-methoxypyridine-3-carbaldehyde . To ensure clarity and facilitate literature and database searches, it is essential to be aware of its various synonyms and identifiers.

| Identifier | Value |

| IUPAC Name | 6-Bromo-4-methoxypyridine-3-carbaldehyde |

| Common Name | 4-Methoxy-6-bromonicotinaldehyde |

| CAS Number | 1060805-10-8 |

| Molecular Formula | C₇H₆BrNO₂ |

| Molecular Weight | 216.03 g/mol |

| Canonical SMILES | COC1=CC(=NC=C1C=O)Br |

| InChI Key | Not readily available |

Table 1: Chemical Identifiers for 4-Methoxy-6-bromonicotinaldehyde.

Synthesis of 4-Methoxy-6-bromonicotinaldehyde

The synthesis of 4-methoxy-6-bromonicotinaldehyde can be achieved through a variety of methods, often involving the modification of a pre-existing pyridine ring. A logical and experimentally validated approach involves the bromination of a suitable 4-methoxypyridine precursor. The following protocol is adapted from established methodologies for the synthesis of related brominated pyridines.

Conceptual Synthetic Workflow

The synthesis hinges on the regioselective bromination of a 4-methoxypyridine-3-carbaldehyde precursor. The methoxy group at the 4-position and the aldehyde at the 3-position direct the electrophilic aromatic substitution of bromine to the 6-position.

Caption: Conceptual workflow for the synthesis of 4-methoxy-6-bromonicotinaldehyde.

Detailed Experimental Protocol

This protocol describes a plausible method for the synthesis of 4-methoxy-6-bromonicotinaldehyde based on analogous transformations.

Materials:

-

4-Methoxypyridine-3-carbaldehyde

-

N-Bromosuccinimide (NBS)

-

Anhydrous Acetic Acid

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methoxypyridine-3-carbaldehyde (1.0 equivalent) in anhydrous acetic acid.

-

Bromination: To the stirred solution, add N-Bromosuccinimide (1.1 equivalents) portion-wise at room temperature.

-

Reaction Monitoring: Heat the reaction mixture to 60-70 °C and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice. Neutralize the mixture by the slow addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volumes).

-

Washing: Wash the combined organic layers sequentially with saturated aqueous sodium thiosulfate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 4-methoxy-6-bromonicotinaldehyde as a solid.

Spectroscopic Characterization

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show three distinct signals in the aromatic and aldehyde regions, in addition to the methoxy signal.

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Number of Protons | Assignment |

| ~10.2 | s | 1H | Aldehyde (-CHO) |

| ~8.7 | s | 1H | Pyridine Ring (H-2) |

| ~7.4 | s | 1H | Pyridine Ring (H-5) |

| ~4.0 | s | 3H | Methoxy (-OCH₃) |

Table 2: Predicted ¹H NMR Spectral Data for 4-Methoxy-6-bromonicotinaldehyde (in CDCl₃).

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum should display seven unique carbon signals corresponding to the pyridine ring, aldehyde, and methoxy group.

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| ~190 | Aldehyde (C=O) |

| ~165 | Pyridine Ring (C-4) |

| ~155 | Pyridine Ring (C-2) |

| ~145 | Pyridine Ring (C-6) |

| ~120 | Pyridine Ring (C-3) |

| ~115 | Pyridine Ring (C-5) |

| ~56 | Methoxy (-OCH₃) |

Table 3: Predicted ¹³C NMR Spectral Data for 4-Methoxy-6-bromonicotinaldehyde.

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

-

IR Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the aldehyde C=O stretch (~1700 cm⁻¹), C-O-C stretching of the methoxy group (~1250 cm⁻¹), and C-Br stretching (~700-600 cm⁻¹).

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of similar intensity, which is indicative of the presence of a bromine atom.

Applications in Drug Discovery and Organic Synthesis

4-Methoxy-6-bromonicotinaldehyde is a highly valuable building block due to its three distinct functional handles, which can be selectively manipulated.[1] This trifunctionality allows for the divergent synthesis of a wide array of complex heterocyclic structures.

Role as a Versatile Synthetic Intermediate

The reactivity of each functional group can be exploited in a controlled manner:

-

Aldehyde Group: Serves as a key electrophile for nucleophilic additions, Wittig reactions, and reductive aminations to introduce diverse side chains. It is also a precursor for the formation of other functional groups like carboxylic acids or alcohols.

-

Bromo Group: The bromine atom at the 6-position is susceptible to a variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. This allows for the introduction of aryl, heteroaryl, or amino substituents, providing a powerful tool for library synthesis and lead optimization.

-

Methoxy Group: While generally less reactive, the methoxy group can be cleaved under certain conditions to reveal a hydroxyl group, which can then be further functionalized.

Caption: Reactivity of the functional groups of 4-methoxy-6-bromonicotinaldehyde.

Application in the Synthesis of Kinase Inhibitors

Substituted pyridines are a cornerstone in the design of kinase inhibitors, which are a critical class of drugs for the treatment of cancer and other diseases. The pyridine core can act as a scaffold that orients substituents to interact with the ATP-binding site of kinases. 4-Methoxy-6-bromonicotinaldehyde is an ideal starting material for the synthesis of such inhibitors.

For instance, the bromine atom can be replaced with various aryl or heteroaryl groups via Suzuki coupling to explore the hydrophobic pocket of the kinase active site. The aldehyde can be converted to an amine, which can then be acylated or alkylated to interact with the hinge region of the kinase, a common binding motif for many inhibitors. The methoxy group can also play a role in modulating the solubility and metabolic stability of the final compound.

Conclusion

4-Methoxy-6-bromonicotinaldehyde is a strategically important and versatile building block for organic synthesis and medicinal chemistry. Its trifunctional nature allows for a wide range of chemical transformations, making it an invaluable tool for the construction of complex molecular scaffolds. The synthetic protocols and spectroscopic data provided in this guide, along with the discussion of its applications, are intended to empower researchers to effectively utilize this compound in their drug discovery and development endeavors. The ability to selectively functionalize each part of the molecule opens up a vast chemical space for the exploration of new therapeutic agents.

References

- Deady, L. W., et al. (1997). A convenient synthesis of some 3-, 4-, and 5-substituted pyridin-2(1H)-ones.

Sources

Solubility of 6-Bromo-4-methoxynicotinaldehyde in DMSO

An In-depth Technical Guide to the

This guide provides a comprehensive technical overview concerning the solubility of 6-Bromo-4-methoxynicotinaldehyde in dimethyl sulfoxide (DMSO). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to explain the physicochemical principles governing solubility, outlines a robust experimental protocol for its determination, and discusses the implications of this critical parameter in a research context.

Executive Summary

The solubility of a compound is a fundamental physicochemical property that dictates its utility in a vast array of applications, from chemical synthesis to high-throughput screening (HTS) in drug discovery. 6-Bromo-4-methoxynicotinaldehyde, a substituted pyridine, possesses functional groups that suggest favorable interaction with aprotic polar solvents. Dimethyl sulfoxide (DMSO) is a preeminent solvent in research settings, celebrated for its exceptional ability to dissolve a wide spectrum of both polar and nonpolar compounds.[1][2] Understanding the solubility of 6-Bromo-4-methoxynicotinaldehyde in DMSO is therefore critical for its effective storage, handling, and application in experimental workflows. This guide provides both a theoretical framework for predicting solubility and a practical, validated methodology for its precise experimental determination.

Physicochemical Profile & Solubility Rationale

A molecule's structure is the primary determinant of its solubility in a given solvent. The interplay of intermolecular forces between the solute and solvent molecules dictates the extent of dissolution.

The Solute: 6-Bromo-4-methoxynicotinaldehyde

The structure of 6-Bromo-4-methoxynicotinaldehyde incorporates several key functional groups that influence its polarity and potential for intermolecular interactions.

Caption: Chemical structure of 6-Bromo-4-methoxynicotinaldehyde.

-

Pyridine Ring: The nitrogen atom in the aromatic ring is electronegative, creating a dipole moment and allowing it to act as a hydrogen bond acceptor.

-

Methoxy Group (-OCH₃): The oxygen atom is a hydrogen bond acceptor, and the group contributes to the molecule's overall polarity.

-

Aldehyde Group (-CHO): The carbonyl oxygen is a strong hydrogen bond acceptor, significantly increasing polarity.

-

Bromo Group (-Br): While bromine is electronegative, its contribution to polarity is less significant than the other groups. It primarily adds to the molecular weight and volume.

The Solvent: Dimethyl Sulfoxide (DMSO)

DMSO, with the formula (CH₃)₂S=O, is a highly polar, aprotic solvent.[1][3] Its potent solvent properties stem from its molecular structure.

Caption: Workflow for the shake-flask solubility determination method.

Detailed Step-by-Step Protocol

Objective: To quantitatively determine the solubility of 6-Bromo-4-methoxynicotinaldehyde in anhydrous DMSO at 25 °C.

Materials:

-

6-Bromo-4-methoxynicotinaldehyde (high purity)

-

Anhydrous DMSO

-

Analytical balance

-

Glass vials with PTFE-lined screw caps

-

Constant temperature shaker bath

-

Centrifuge

-

Calibrated micropipettes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV) or a UV-Vis Spectrophotometer.

Procedure:

-

Preparation of Supersaturated Solution:

-

Weigh approximately 10-20 mg of 6-Bromo-4-methoxynicotinaldehyde into a glass vial. The exact mass is not critical, but it must be in clear excess of what is expected to dissolve.

-

Accurately add a known volume (e.g., 1.0 mL) of anhydrous DMSO to the vial. [4] * Securely cap the vial. Prepare at least three replicates.

-

-

Equilibration:

-

Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is standard for most compounds. [5]

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and place them in a centrifuge.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the excess, undissolved solid. [4]This step is crucial to ensure no solid particulates are carried over into the analysis phase.

-

-

Sample Collection and Dilution:

-

Carefully open the vial, ensuring not to disturb the solid pellet.

-

Withdraw a precise aliquot (e.g., 100 µL) from the clear supernatant.

-

Immediately dilute the aliquot in a volumetric flask with a suitable solvent (e.g., methanol or acetonitrile) to a concentration that falls within the linear range of the analytical method. A serial dilution may be necessary.

-

-

Quantification:

-

Prepare a set of calibration standards of 6-Bromo-4-methoxynicotinaldehyde of known concentrations.

-

Analyze the calibration standards and the diluted samples using a validated HPLC or UV-Vis spectroscopy method.

-

Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus concentration.

-

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the DMSO supernatant by multiplying by the dilution factor. This value represents the solubility.

Solubility (mg/mL) = (Concentration from curve in mg/mL) x (Dilution Factor)

-

Data Presentation and Influencing Factors

Quantitative solubility data should be presented clearly.

| Parameter | Value | Unit |

| Temperature | 25 | °C |

| Solubility (Mass) | [Experimental Value] | mg/mL |

| Molar Mass | [Calculate] | g/mol |

| Solubility (Molar) | [Calculate from Mass] | mol/L (M) |

Several factors can influence experimental solubility results:

-

Temperature: Solubility is temperature-dependent. For most solids, solubility increases with temperature.

-

Purity: Impurities in the solute or solvent can alter solubility measurements. [6]* Compound State: The crystalline form (polymorph) or amorphous state of the solid can significantly impact solubility, with amorphous forms typically being more soluble. [6]* Equilibration Time: Insufficient time for equilibration will lead to an underestimation of the thermodynamic solubility. [7]

Conclusion

References

-

Scribd. (n.d.). DMSO Solvent Properties Overview. Retrieved from Scribd. [Link]

-

gChem. (n.d.). DMSO Physical Properties. Retrieved from gchem.com. [Link]

-

Tetko, I. V., Novotarskyi, S., & Sushko, I. (2006). In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions. Current Drug Discovery Technologies, 3(1), 3-23. [Link]

-

Wikipedia. (2024). Dimethyl sulfoxide. Retrieved from Wikipedia. [Link]

-

AntBio. (2026, January 13). Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation. Retrieved from AntBio. [Link]

-

ResearchGate. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from ResearchGate. [Link]

-

Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from Protocols.io. [Link]

-

ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. Retrieved from ResearchGate. [Link]

-

Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), x-x. [Link]

-

Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from Regulations.gov. [Link]

-

ResearchGate. (n.d.). Top-Performing Models for DMSO Solubility Prediction Developed with.... Retrieved from ResearchGate. [Link]

-

Semantic Scholar. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Retrieved from Semantic Scholar. [Link]

-

Tetko, I. V., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Journal of Chemical Information and Modeling, 53(8), 1990-2000. [Link]

-

Balakin, K. V., et al. (2004). In silico estimation of DMSO solubility of organic compounds for bioscreening. Journal of Biomolecular Screening, 9(1), 22-31. [Link]

-

MDPI. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Retrieved from MDPI. [Link]

-

Varnek, A., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Mathematical and Computational Applications, 26(3), 30. [Link]

-

Royal Society of Chemistry. (n.d.). Solubility temperature and solvent dependence and preferential solvation of citrus flavonoid naringin in aqueous DMSO mixtures. Retrieved from RSC Publishing. [Link]

-

International Journal of Pharmaceutical Sciences and Research. (n.d.). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Retrieved from IJPSR. [Link]

-

Ziath. (2006). Samples in DMSO: What an end user needs to know. Retrieved from Ziath. [Link]

-

Quora. (2024, October 30). How can dimethyl sulfoxide enhance solubility in lab applications?. Retrieved from Quora. [Link]

-

Tetko, I. V., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Journal of Chemical Information and Modeling, 53(8), 1990-2000. [Link]

-

Gaylord Chemical. (n.d.). DIMETHYL SULFOXIDE (DMSO) A “NEW” CLEAN, UNIQUE, SUPERIOR SOLVENT. Retrieved from Gaylord Chemical. [Link]

-

ResearchGate. (n.d.). Solubility of the polymers. Retrieved from ResearchGate. [Link]

-

ResearchGate. (n.d.). Solubility a of PEAs Solvent Polymer code NMP DMSO DMAc DMF Pyridine THF Acetone Chloroform. Retrieved from ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Retrieved from NCBI. [Link]

-

National Center for Biotechnology Information. (n.d.). 6-Bromo-3,4-dimethoxybenzaldehyde. Retrieved from PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Retrieved from NCBI. [Link]

-

Scribd. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from Scribd. [Link]

-

American Elements. (n.d.). 6-Bromo-2-methoxynicotinaldehyde. Retrieved from American Elements. [Link]

-

Cheméo. (2026, February 6). 3-Bromo-4-methoxybenzaldehyde. Retrieved from Cheméo. [Link]

-

Scribd. (n.d.). Solubility Data of DMSO. Retrieved from Scribd. [Link]

Sources

Technical Whitepaper: Physicochemical Profiling and Thermal Analysis of 6-Bromo-4-methoxynicotinaldehyde in SERD Drug Development

Executive Summary

In the landscape of modern oncology drug development, the precision of starting materials dictates the efficacy and yield of the final Active Pharmaceutical Ingredient (API). 6-Bromo-4-methoxynicotinaldehyde (CAS: 1060805-10-8) is a highly functionalized pyridine derivative that serves as a critical intermediate in the synthesis of next-generation Selective Estrogen Receptor Down-regulators (SERDs)[1][2].

This whitepaper provides an in-depth technical analysis of the physicochemical properties of 6-Bromo-4-methoxynicotinaldehyde, establishes a self-validating protocol for determining its melting point via Differential Scanning Calorimetry (DSC), and details its mechanistic application in the synthesis of indazole-based SERDs for estrogen receptor-positive (ER+) breast cancer therapies.

Physicochemical Data & Structural Significance

The structural architecture of 6-Bromo-4-methoxynicotinaldehyde features three distinct reactive sites: an aldehyde group for condensation reactions, a methoxy group that modulates the electron density of the pyridine ring, and a bromine atom that acts as a handle for transition-metal-catalyzed cross-coupling.

Because aldehydes are highly susceptible to auto-oxidation into their corresponding carboxylic acids upon exposure to atmospheric oxygen and light, the compound's purity is highly variable if improperly handled. Consequently, its melting point is not treated as a static literature value, but rather as a dynamic Critical Quality Attribute (CQA) that must be empirically determined per batch.

Table 1: Physicochemical Profile & Storage Parameters

| Property | Value | Clinical/Chemical Significance |

| Chemical Name | 6-Bromo-4-methoxynicotinaldehyde | Core building block for indazole-based SERDs |

| CAS Number | 1060805-10-8 | Unique identifier for procurement and regulatory filing[3] |

| Molecular Formula | C | Contains necessary functional groups for cyclization |

| Molecular Weight | 216.03 g/mol | Critical for precise stoichiometric calculations[4] |

| Storage Conditions | 2-8°C, Inert atmosphere | Cold-chain required to prevent auto-oxidation[4] |

| Melting Point (Raw) | Batch-dependent (DSC) | Depression indicates conversion to nicotinic acid |

| Melting Point (API) | Onset 132°C, Peak 137°C | Highly crystalline final SERD product (Form A)[1] |

Analytical Methodology: Melting Point Determination

Traditional capillary melting point apparatuses (e.g., Mel-Temp) rely on subjective visual confirmation and often fail to distinguish between the melting of the pure aldehyde and a eutectic mixture formed with trace oxidative impurities. To ensure scientific integrity, Differential Scanning Calorimetry (DSC) is the mandatory standard for this intermediate.

Self-Validating DSC Protocol

The following protocol outlines a self-validating system. By incorporating an internal calibration step, the method guarantees that any observed melting point depression is due to chemical impurity rather than instrumental drift.

-

Instrument Calibration: Run a high-purity Indium standard. The onset melting temperature must register at exactly 156.6 ± 0.2°C.

-

Causality: Validates the accuracy of the thermocouple, ensuring all subsequent heat-flow data is trustworthy.

-

-

Sample Preparation: Weigh 1.5–3.0 mg of 6-Bromo-4-methoxynicotinaldehyde into a Tzero aluminum pan and hermetically seal it.

-

Causality: Hermetic sealing prevents the premature sublimation of the aldehyde before its thermodynamic melting point is reached.

-

-

Purge and Equilibration: Purge the furnace with dry Nitrogen (N

) gas at a flow rate of 50 mL/min. Equilibrate the system at 25°C.-

Causality: The inert nitrogen atmosphere prevents oxidative degradation of the sample during the heating cycle.

-

-

Heating Ramp: Apply a controlled heating rate of 10°C/min up to 200°C.

-

Data Analysis: Calculate the extrapolated onset temperature (

) and the peak temperature (

Standardized workflow for DSC thermal analysis of pharmaceutical intermediates.

Application in Drug Development: SERD Synthesis

Once the purity of 6-Bromo-4-methoxynicotinaldehyde is validated via DSC, it is deployed in the synthesis of complex tetrahydro-pyrazolo-isoquinoline derivatives. These compounds are potent SERDs designed to overcome the limitations of first-generation therapies (like tamoxifen) by inducing the complete degradation of the Estrogen Receptor alpha (ER

Step-by-Step Synthetic Workflow

The following protocol details the critical cyclization step utilizing 6-Bromo-4-methoxynicotinaldehyde, adapted from validated pharmaceutical patent methodologies[1][2]:

-

Reagent Assembly: Combine 6-Bromo-4-methoxynicotinaldehyde (1.46 g, 6.77 mmol) and the target aniline derivative (e.g., (R)-3-(2-(((1-fluorocyclopropyl)methyl)amino)propyl)-2-methylaniline, 0.800 g, 3.39 mmol) in a reaction vessel[1].

-

Solvent & Catalyst Addition: Add Acetic Acid (27 mL) and Water (0.305 g, 16.9 mmol)[1].

-

Causality: Acetic acid is deliberately chosen to serve a dual purpose: it acts as the primary solvent while simultaneously providing the Brønsted acid catalysis necessary to drive imine formation and the subsequent Pictet-Spengler-type cyclization.

-

-

Thermal Activation: Heat the reaction mixture at 85°C for 18 hours[1].

-

Causality: The elevated temperature provides the necessary activation energy to overcome the kinetic barrier of the ring-closure step, ensuring high conversion rates.

-

-

Workup & Isolation: Cool the mixture to room temperature, concentrate under reduced pressure, dilute with ethyl acetate, and basify with saturated aqueous sodium bicarbonate[1].

-

Causality: Basification neutralizes the acetic acid, converting the product into its free-base form, which selectively partitions into the organic ethyl acetate layer for clean extraction.

-

-

Final Thermal Characterization: The isolated and crystallized product (Form A) is subjected to DSC/TGA analysis. A successful synthesis yields a highly pure crystalline solid exhibiting a melting point onset at 132°C and a peak at 137°C, with negligible mass loss (<0.2%) below 100°C[1].

Downstream Pharmacological Impact

The indazole compounds synthesized from 6-Bromo-4-methoxynicotinaldehyde function as full antagonists. Upon binding to the ligand-binding domain (LBD) of ER

SERD-mediated ERα degradation signaling pathway.

Ultimately, the polyubiquitination of the liganded ER

References

- AstraZeneca AB. "Chemical compounds." US Patent US10131663B2, Google Patents, 20 Nov. 2018.

- AstraZeneca AB. "6,7,8,9-tetrahydro-3h-pyrazolo[4,3-f]isoquinoline derivatives useful in the treatment of cancer." World Intellectual Property Organization WO2018077630A1, Google Patents, 3 May 2018.

Sources

- 1. US10131663B2 - Chemical compounds - Google Patents [patents.google.com]

- 2. WO2018077630A1 - 6,7,8,9-tetrahydro-3h-pyrazolo[4,3-f]isoquinoline derivatives useful in the treatment of cancer - Google Patents [patents.google.com]

- 3. 1060805-10-8|6-Bromo-4-methoxynicotinaldehyde|BLD Pharm [bldpharm.com]

- 4. 1060805-10-8|6-Bromo-4-methoxynicotinaldehyde|BLD Pharm [bldpharm.com]

- 5. US10131663B2 - Chemical compounds - Google Patents [patents.google.com]

- 6. EP3433256B1 - Dérivé de 6,7,8,9-tétrahydro-3h-pyrazolo[4,3-f]isoquinoléine utile dans le traitement du cancer - Google Patents [patents.google.com]

Methodological & Application

Application Note: Suzuki-Miyaura Cross-Coupling of 6-Bromo-4-methoxynicotinaldehyde

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol

Introduction & Substrate Profiling

In modern medicinal chemistry, functionalized pyridine scaffolds are ubiquitous in the design of kinase inhibitors, receptor modulators, and advanced agrochemicals. 6-Bromo-4-methoxynicotinaldehyde serves as a highly versatile, tri-substituted building block. However, its unique electronic environment presents specific challenges and opportunities during palladium-catalyzed carbon-carbon bond formation[1]:

-

C6-Bromide (Electrophile): The electron-withdrawing nature of the adjacent pyridine nitrogen significantly lowers the activation energy for oxidative addition, making this position highly reactive toward Pd(0) insertion[1].

-

C4-Methoxy (Electron-Donating Group): This group enriches the electron density of the pyridine ring. While it sterically shields the C3 and C5 positions, its meta-relationship to the C6-bromide ensures it does not hinder the coupling event.

-

C3-Carboxaldehyde (Sensitive Handle): The aldehyde provides a crucial synthetic handle for downstream functionalization (e.g., reductive aminations, Wittig olefinations). However, it is highly sensitive to strong bases and nucleophiles, prone to Cannizzaro-type disproportionation or aldol condensations if reaction conditions are not strictly controlled.

Mechanistic Insights & Causality

The Suzuki-Miyaura cross-coupling relies on a robust Pd(0)/Pd(II) catalytic cycle[2]. For 6-bromo-4-methoxynicotinaldehyde, achieving high yields requires a self-validating system where the choice of catalyst, base, and solvent is mechanistically justified to protect the sensitive aldehyde while promoting the coupling[3].

-

Oxidative Addition: The insertion of the Pd(0) active species into the C6-Br bond is exceptionally fast[2]. Because the pyridine ring is electron-deficient, oxidative addition is rarely the rate-limiting step for this substrate[1].

-

Transmetalation: This is the critical juncture of the reaction. The arylboronic acid must be activated by a base to form a negatively charged, nucleophilic boronate "ate" complex[4]. Because strong bases (e.g.,

, -

Reductive Elimination: To prevent protodeboronation and drive the formation of the new C-C bond, bidentate ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) are preferred. They enforce a cis-coordination geometry on the Pd(II) intermediate, vastly accelerating reductive elimination[3].

Catalytic cycle of Suzuki-Miyaura coupling for 6-Bromo-4-methoxynicotinaldehyde.

Reaction Conditions Optimization

The table below summarizes quantitative data for various catalytic systems evaluated for bromonicotinaldehyde derivatives. The data clearly demonstrates that balancing catalytic efficiency with base mildness is the key to maximizing yield[3][5].

| Catalyst System | Base | Solvent System | Temp (°C) | Time (h) | Yield (%) | Mechanistic Justification |

| 1,4-Dioxane / | 85 | 4 - 8 | 85 - 92 | Optimal. Mild base protects the aldehyde; biphasic system ensures boronate activation. | ||

| Toluene / EtOH / | 90 | 8 - 12 | 75 - 82 | Good alternative, but monodentate | ||

| DMF | 100 | 2 - 4 | 70 - 78 | Fast kinetics, but high boiling point of DMF complicates aqueous workup and isolation. | ||

| THF | 70 | 12 | < 30 | Failed. Strong alkoxide base induces rapid aldehyde degradation/Cannizzaro side reactions. |

Experimental Protocol: Step-by-Step Methodology

The following protocol details the optimized conditions utilizing the

Materials Required

-

Substrate: 6-Bromo-4-methoxynicotinaldehyde (1.0 equiv, 1.0 mmol)

-

Nucleophile: Arylboronic acid or heteroarylboronic acid (1.2 - 1.5 equiv)

-

Catalyst:

adduct (0.05 equiv, 5 mol%) -

Base: Potassium carbonate (

) (2.0 equiv, 2.0 mmol) -

Solvents: Anhydrous 1,4-Dioxane (4.0 mL) and Deionized Water (1.0 mL)

Step-by-Step Procedure

Step 1: Reagent Setup

To an oven-dried Schlenk tube or a heavy-walled microwave vial equipped with a magnetic stir bar, sequentially add 6-bromo-4-methoxynicotinaldehyde (216 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), anhydrous

Step 2: Solvent Addition & Rigorous Degassing Add 1,4-dioxane (4.0 mL) and deionized water (1.0 mL) to the vessel. Causality Note: Degassing is the most critical failure point in this protocol. Oxygen degrades the Pd(0) active species into inactive Pd(II) oxides and promotes homocoupling of the boronic acid[4]. Subject the mixture to three rigorous freeze-pump-thaw cycles, or bubble inert gas (Argon/Nitrogen) directly through the solution via a long needle for at least 15 minutes.

Step 3: Heating and Reaction Monitoring Seal the reaction vessel under an argon atmosphere. Submerge the vessel in a pre-heated oil bath at 85 °C and stir vigorously (800+ rpm) to ensure adequate mixing of the biphasic system. Monitor the reaction progress via LC-MS or TLC (typically 30% EtOAc in Hexanes). Complete consumption of the bromide electrophile usually occurs within 4 to 8 hours.

Step 4: Workup and Extraction

Once complete, remove the vessel from the heat and allow it to cool to room temperature. Dilute the crude mixture with Ethyl Acetate (15 mL) and Water (10 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with additional EtOAc (2 × 10 mL). Wash the combined organic layers with brine (15 mL), dry over anhydrous

Step 5: Purification Purify the crude residue via flash column chromatography on silica gel. Elute with a gradient of Hexanes/Ethyl Acetate (e.g., 10% to 40% EtOAc) to isolate the pure 6-aryl-4-methoxynicotinaldehyde product.

Step-by-step experimental workflow for the Suzuki-Miyaura coupling.

References

-

Efficacy of Palladium Catalysts for 5-Bromonicotinaldehyde Suzuki Coupling: A Comparative Guide. Benchchem.3

-

Application Notes and Protocols for the Suzuki Coupling of 6-Bromopyydin-3-amine. Benchchem. 5

-

Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. 4

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. 2

-

Buy 6-Bromonicotinaldehyde. Smolecule. 1

Sources

Application Note & Protocol: Synthesis of Fused Bicyclic Pyridines via Intramolecular Cyclization of 6-Bromo-4-methoxynicotinaldehyde Derivatives

Abstract

Bicyclic pyridines, particularly those containing a ring-junction nitrogen, are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Their rigid conformational structure and potential for multi-point interactions with biological targets make them highly valuable scaffolds in drug discovery programs, especially in the area of central nervous system (CNS) disorders.[3] This application note provides a detailed protocol for the synthesis of a model bicyclic pyridine system, a pyrido[4,3-e]pyrrolo[1,2-a]pyrazine, starting from the versatile building block, 6-Bromo-4-methoxynicotinaldehyde. We present a robust two-step synthetic sequence involving a reductive amination followed by a palladium-catalyzed intramolecular Buchwald-Hartwig amination. The causality behind experimental choices, mechanistic insights, and a detailed, reproducible protocol are provided for researchers in organic synthesis and drug development.

Introduction: The Strategic Advantage of 6-Bromo-4-methoxynicotinaldehyde

6-Bromo-4-methoxynicotinaldehyde is a trifunctional synthetic intermediate of significant value.[4] Its utility stems from the orthogonal reactivity of its three key functional groups:

-

The Aldehyde Group: Serves as a versatile handle for introducing side chains via reactions such as condensation, reductive amination, or Wittig olefination. This is the primary site for building the second ring of the bicyclic system.

-

The Bromo Group: Located at the 6-position of the pyridine ring, it is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira).[4] This position is sterically accessible and electronically suitable for oxidative addition to a palladium(0) catalyst.

-

The Methoxy Group: This electron-donating group at the 4-position modulates the electronic properties of the pyridine ring, influencing the reactivity of the other positions.

This distinct reactivity allows for a controlled, stepwise construction of complex heterocyclic systems, making it an ideal starting material for library synthesis in a drug discovery context.

Synthetic Strategy & Workflow

Our strategy involves a two-step sequence to construct a fused tricyclic system, which is a common core in various bioactive molecules. The overall workflow is outlined below.

Figure 1: Two-step workflow for the synthesis of the target bicyclic pyridine.

Mechanistic Insights: The Palladium Catalytic Cycle

The key transformation is the intramolecular Buchwald-Hartwig amination. This reaction is a powerful method for forming carbon-nitrogen bonds. The generally accepted catalytic cycle is initiated by the oxidative addition of the aryl bromide to a Pd(0) complex.

Causality in Catalyst Selection:

-

Catalyst: Pd₂(dba)₃ is a common and reliable Pd(0) precursor that is stable in air but readily forms the active catalyst in solution.

-

Ligand: XPhos is a bulky, electron-rich biaryl phosphine ligand. Its steric bulk promotes the reductive elimination step (the final, product-releasing step), while its electron-donating nature facilitates the initial oxidative addition of the aryl bromide to the metal center.

-

Base: Sodium tert-butoxide (NaOtBu) is a strong, non-nucleophilic base required to deprotonate the secondary amine, forming the amide that coordinates to the palladium center, thereby enabling the final bond formation.

Figure 2: Simplified catalytic cycle for the intramolecular Buchwald-Hartwig amination.

Detailed Experimental Protocols

Safety Precaution: These procedures should be carried out by trained chemists in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. All reagents are corrosive or irritant; consult Safety Data Sheets (SDS) before use.

Step 1: Synthesis of N-((6-bromo-4-methoxypyridin-3-yl)methyl)pyrrolidin-2-ylmethanamine

| Reagent/Material | MW ( g/mol ) | Amount | Moles (mmol) | Role |

| 6-Bromo-4-methoxynicotinaldehyde | 216.03 | 1.00 g | 4.63 | Starting Material |

| (S)-Pyrrolidin-2-ylmethanamine | 100.16 | 0.56 g (0.60 mL) | 5.56 (1.2 eq) | Nucleophile |

| Sodium triacetoxyborohydride (STAB) | 211.94 | 1.48 g | 6.95 (1.5 eq) | Reducing Agent |

| Dichloromethane (DCM), anhydrous | - | 25 mL | - | Solvent |

| Acetic Acid, glacial | 60.05 | 0.28 mL | 4.63 (1.0 eq) | Catalyst |

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 6-Bromo-4-methoxynicotinaldehyde (1.00 g, 4.63 mmol).

-

Dissolve the aldehyde in anhydrous dichloromethane (25 mL) under a nitrogen atmosphere.

-

Add (S)-Pyrrolidin-2-ylmethanamine (0.60 mL, 5.56 mmol) followed by glacial acetic acid (0.28 mL, 4.63 mmol).

-

Stir the mixture at room temperature for 30 minutes. The solution may become slightly cloudy, indicating imine formation.

-

Add sodium triacetoxyborohydride (1.48 g, 6.95 mmol) portion-wise over 10 minutes. Causality: STAB is a mild and selective reducing agent ideal for reductive aminations; it is less reactive towards aldehydes and ketones than sodium borohydride, minimizing side reactions. The portion-wise addition helps control any potential exotherm.

-

Stir the reaction mixture at room temperature for 16 hours.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (30 mL).

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude residue is purified by flash column chromatography on silica gel (Gradient: 0% to 10% methanol in dichloromethane) to yield the title compound as a pale yellow oil.

Step 2: Synthesis of (S)-8-methoxy-1,2,3,3a,4,5-hexahydropyrido[4,3-e]pyrrolo[1,2-a]pyrazine

| Reagent/Material | MW ( g/mol ) | Amount | Moles (mmol) | Role |

| Intermediate from Step 1 | 300.20 | 1.00 g | 3.33 | Substrate |

| Pd₂(dba)₃ | 915.72 | 91 mg | 0.099 (0.03 eq) | Catalyst Precursor |

| XPhos | 476.63 | 126 mg | 0.266 (0.08 eq) | Ligand |

| Sodium tert-butoxide (NaOtBu) | 96.10 | 449 mg | 4.66 (1.4 eq) | Base |

| Toluene, anhydrous | - | 35 mL | - | Solvent |

Procedure:

-

To a flame-dried Schlenk flask, add the intermediate from Step 1 (1.00 g, 3.33 mmol), Pd₂(dba)₃ (91 mg, 0.099 mmol), XPhos (126 mg, 0.266 mmol), and sodium tert-butoxide (449 mg, 4.66 mmol). Causality: The reaction must be performed under strictly anhydrous and inert conditions as the palladium catalyst and the strong base are sensitive to air and moisture.

-

Evacuate and backfill the flask with nitrogen or argon three times.

-

Add anhydrous toluene (35 mL) via syringe.

-

Heat the reaction mixture to 110 °C with vigorous stirring for 12 hours. Monitor reaction progress by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature and filter the mixture through a pad of Celite®, washing with ethyl acetate (50 mL).

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane (50 mL) and wash with water (2 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

-

Purification: The crude product is purified by flash column chromatography on silica gel (Gradient: 0% to 15% methanol in dichloromethane with 0.5% triethylamine) to afford the final bicyclic pyridine as a solid. Causality: The addition of a small amount of triethylamine to the eluent helps to prevent the basic amine product from streaking on the acidic silica gel.

Conclusion

This application note demonstrates a reliable and efficient method for the synthesis of a fused bicyclic pyridine scaffold using 6-Bromo-4-methoxynicotinaldehyde. The protocol highlights a modern synthetic approach combining reductive amination and palladium-catalyzed C-N bond formation. The strategic use of this halogenated pyridine building block opens avenues for the creation of diverse molecular architectures relevant to medicinal chemistry and drug discovery.

References

- N-Bridged 5,6-bicyclic pyridines: Recent applications in central nervous system disorders. (2015). ChemMedChem.

- Bicyclic Pyridines Containing Ring-junction Nitrogen in Drug Discovery.PharmaBlock.

- Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. (2024). Beilstein Journal of Organic Chemistry.

- A Comparative Guide to the Reaction Products of 6-Chloro-4-methoxynicotinaldehyde.BenchChem.

- Bicyclic Pyridines Containing Ring‐Junction Nitrogen. (Request PDF).

Sources

Application Note: Buchwald-Hartwig Amination of 6-Bromo-4-methoxynicotinaldehyde

Abstract

This application note details a robust, highly optimized protocol for the palladium-catalyzed Buchwald-Hartwig amination of 6-bromo-4-methoxynicotinaldehyde. The presence of an electrophilic aldehyde and an electron-donating methoxy group on a pyridine scaffold presents unique chemoselectivity challenges. By strategically pairing a weak base (Cs₂CO₃) with an electron-rich, bulky phosphine ligand (RuPhos or Xantphos), researchers can achieve high yields of the aminated product while completely suppressing aldehyde degradation and catalyst poisoning.

Introduction & Mechanistic Rationale

The Buchwald-Hartwig amination is a premier method for constructing C–N bonds via the palladium-catalyzed cross-coupling of amines with aryl halides[1]. However, applying this methodology to highly functionalized heteroaromatics like 6-bromo-4-methoxynicotinaldehyde requires precise tuning of the reaction microenvironment. As a Senior Application Scientist, it is critical to understand the causality behind each reagent choice rather than relying on generic coupling conditions.

-

Aldehyde Sensitivity: The C3-aldehyde group is highly susceptible to nucleophilic attack and base-mediated side reactions (e.g., Cannizzaro-type disproportionation). Strong bases traditionally used in first-generation aminations, such as sodium tert-butoxide (NaOtBu), are strictly incompatible with electrophilic functional groups[2]. Therefore, the use of milder bases, such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), is mandatory to ensure functional group tolerance[2].

-

Imine Formation: When primary amines are utilized, they rapidly condense with the aldehyde to form Schiff bases (imines). While this can sometimes be reversed during aqueous workup, it complicates the reaction kinetics and sequesters the amine starting material. Utilizing secondary amines (e.g., morpholine, piperidine) circumvents this issue, as they cannot form stable imines, yielding only transient hemiaminals that do not interfere with the catalytic cycle[3].

-

Pyridine Coordination: The pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst deactivation. Employing bulky, electron-rich dialkylbiaryl phosphine ligands (like RuPhos) or rigid bidentate ligands (like Xantphos) prevents the formation of inactive palladium species and accelerates the reductive elimination step[1],[4].

Reaction Optimization & Catalyst Selection

To establish the causality behind the chosen protocol, a matrix of bases and ligands was evaluated. The primary objective was to maximize the yield of the C–N coupled product while minimizing dehalogenation and aldehyde degradation.

Table 1: Optimization of Reaction Conditions for the Amination of 6-Bromo-4-methoxynicotinaldehyde with Morpholine

| Entry | Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Observation / Causality |

| 1 | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | <10% | Severe aldehyde degradation due to strong base[2]. |

| 2 | Pd₂(dba)₃ | BINAP | Cs₂CO₃ | Toluene | 100 | 45% | Sluggish reaction; incomplete conversion. |

| 3 | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100 | 82% | Clean conversion; minimal byproducts[4]. |

| 4 | Pd₂(dba)₃ | RuPhos | Cs₂CO₃ | 1,4-Dioxane | 90 | 91% | Optimal conditions; rapid coupling[3]. |

| 5 | Pd₂(dba)₃ | RuPhos | K₃PO₄ | 1,4-Dioxane | 90 | 85% | Good yield, but requires longer reaction time[2]. |

Data Summary: RuPhos demonstrates superior performance due to its ability to facilitate the oxidative addition of electron-deficient heteroaryl halides while promoting rapid reductive elimination, even in the presence of weak bases.

Mechanism of Action

The catalytic cycle follows the standard Pd(0)/Pd(II) pathway, modulated by the specific electronic properties of the nicotinaldehyde substrate[1].

Caption: Catalytic cycle of the Buchwald-Hartwig amination highlighting key Pd intermediates.

-

Oxidative Addition: The active Pd(0)Lₙ species inserts into the C6–Br bond. The electron-deficient nature of the pyridine ring makes this step relatively fast.

-

Amine Coordination: The secondary amine coordinates to the Pd(II) center, displacing a solvent molecule.

-

Deprotonation: The weak base (Cs₂CO₃) deprotonates the coordinated amine. This is the rate-limiting step when weak bases are used, necessitating elevated temperatures (90 °C).

-

Reductive Elimination: The bulky RuPhos ligand forces the aryl and amido groups into close proximity, triggering rapid reductive elimination to release the product and regenerate Pd(0)[1].

Detailed Experimental Protocol

This self-validating protocol ensures reproducibility by incorporating strict degassing and moisture-exclusion steps.

Caption: Step-by-step experimental workflow for the palladium-catalyzed amination.

Materials & Reagents

-

Substrate: 6-Bromo-4-methoxynicotinaldehyde (1.0 equiv, 1.0 mmol)

-

Nucleophile: Secondary Amine (e.g., Morpholine) (1.2 equiv, 1.2 mmol)

-

Catalyst: Pd₂(dba)₃ (0.02 equiv, 2 mol% Pd)

-

Ligand: RuPhos (0.04 equiv, 4 mol%)

-

Base: Cs₂CO₃ (anhydrous, finely powdered) (2.0 equiv, 2.0 mmol)

-

Solvent: Anhydrous 1,4-Dioxane (10 mL)

Step-by-Step Procedure

-

Preparation of the Reaction Vessel: Oven-dry a 20 mL Schlenk tube or a heavy-walled reaction vial equipped with a magnetic stir bar. Cool under a stream of dry Argon.

-

Solid Reagent Loading: Add 6-bromo-4-methoxynicotinaldehyde, Pd₂(dba)₃, RuPhos, and Cs₂CO₃ to the vessel.

-

Causality Check: Adding the base as a finely powdered solid increases the surface area, which is critical since Cs₂CO₃ is largely insoluble in 1,4-dioxane.

-

-

Degassing (Crucial Step): Seal the vial with a septum. Evacuate the vessel under high vacuum and backfill with Argon (repeat 3 times).

-

Causality Check: Pd(0) is highly sensitive to oxidation. Oxygen must be rigorously excluded to prevent catalyst death[2].

-

-

Liquid Addition: Add anhydrous 1,4-dioxane and the secondary amine via syringe. (If the amine is a solid, it should be added during Step 2).

-

Reaction Execution: Replace the septum with a Teflon-lined crimp cap under positive Argon pressure. Place the vial in a pre-heated oil bath or heating block at 90 °C. Stir vigorously (800–1000 rpm) for 12 hours.

-

Reaction Monitoring: Monitor the reaction via TLC (EtOAc/Hexanes) or LC-MS. The starting material should be fully consumed.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter the mixture through a short pad of Celite to remove the palladium catalyst and inorganic salts[4]. Wash the Celite pad with additional ethyl acetate (2 x 10 mL).

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution of Hexanes/EtOAc) to afford the pure aminated nicotinaldehyde.

Troubleshooting & Analytical Validation

-

Issue: High levels of debrominated starting material (4-methoxynicotinaldehyde).

-

Cause: Beta-hydride elimination competing with reductive elimination[1].

-

Solution: Ensure the amine is strictly anhydrous. Increase the concentration of the amine to 1.5 equivalents to drive the amine coordination step forward.

-

-

Issue: Incomplete conversion after 12 hours.

-

Cause: Catalyst poisoning or inactive base.

-

Solution: Verify the quality of Pd₂(dba)₃ (it should be a dark purple/black powder, not brown or sticky). Ensure Cs₂CO₃ is stored in a desiccator, as water absorption severely limits its basicity in organic solvents.

-

-

Analytical Signatures:

-

¹H NMR Validation: The aldehyde proton typically appears as a sharp singlet around 10.2–10.5 ppm. The disappearance of the C6-pyridine proton and the appearance of the amine aliphatic protons (e.g., morpholine multiplets at ~3.5–3.8 ppm) confirm successful coupling.

-

LC-MS Validation: Look for the [M+H]⁺ peak corresponding to the exact mass of the coupled product.

-

References

1.[1] Title: Buchwald–Hartwig amination - Wikipedia | Source: wikipedia.org | URL: 2.[3] Title: Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC - NIH | Source: nih.gov | URL: 3.[2] Title: Buchwald-Hartwig Amination - Chemistry LibreTexts | Source: libretexts.org | URL: 4.[4] Title: Buchwald-Hartwig Coupling - Organic Synthesis | Source: organic-synthesis.com | URL:

Sources

Application Note: A Validated Protocol for the Synthesis of 6-Bromo-4-methoxynicotinaldehyde Oxime

Abstract

This application note provides a comprehensive and validated protocol for the synthesis of 6-Bromo-4-methoxynicotinaldehyde Oxime, a key intermediate in the development of novel therapeutics and functional materials. The conversion of the parent aldehyde to its corresponding oxime is a critical step, leveraging the nucleophilic character of hydroxylamine.[1] This guide details a robust, step-by-step methodology, from reagent preparation to product characterization, designed for researchers in organic synthesis and drug discovery. We emphasize the rationale behind procedural choices and include detailed analytical benchmarks to ensure the reliable synthesis and validation of the target compound.

Introduction

Oximes are a versatile class of organic compounds characterized by the R¹R²C=NOH functional group.[2] Their synthesis, typically through the condensation of an aldehyde or ketone with hydroxylamine, is a fundamental transformation in organic chemistry.[3] Pyridine aldoximes, in particular, are of significant interest due to their prevalence in medicinal chemistry, acting as crucial building blocks for pharmaceuticals and serving as potential antidotes for organophosphate poisoning.[4][5]

6-Bromo-4-methoxynicotinaldehyde is a trifunctional building block whose aldehyde group provides a reactive site for derivatization.[6][7] Its conversion to the corresponding oxime introduces a new nucleophilic center and the potential for E/Z isomerism, opening avenues for further synthetic diversification. This protocol describes a reliable method using hydroxylamine hydrochloride and a mild base, a common and effective strategy for oximation.[8]

Reaction Scheme and Mechanism

Scheme 1: Synthesis of 6-Bromo-4-methoxynicotinaldehyde Oxime

The reaction proceeds via a nucleophilic addition-elimination mechanism.[9] The nitrogen atom of hydroxylamine, a potent nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde. This is followed by a series of proton transfers to form a tetrahedral intermediate (carbinolamine). Subsequent elimination of a water molecule yields the final oxime product. The use of a base, such as sodium carbonate, is essential to neutralize the hydrochloric acid salt of hydroxylamine, thereby liberating the free hydroxylamine base required for the initial nucleophilic attack.[8][10]

Experimental Workflow

The overall workflow is designed for clarity and reproducibility, encompassing preparation, reaction, isolation, and analysis stages.

Figure 1: High-level experimental workflow for oxime synthesis.

Detailed Experimental Protocol

Materials and Equipment

| Reagent/Material | Grade | Supplier | Comments |

| 6-Bromo-4-methoxynicotinaldehyde | ≥97% Purity | e.g., Enamine, Combi-Blocks | Store at 2-8°C under inert atmosphere.[6] |

| Hydroxylamine Hydrochloride (NH₂OH·HCl) | ACS Reagent, ≥96% | e.g., Sigma-Aldrich, Acros | |

| Sodium Carbonate (Na₂CO₃), Anhydrous | ≥99.5% | e.g., Fisher Scientific | Used as a mild base.[8] |

| Ethanol (EtOH) | 200 Proof, ACS | Pharmco-Aaper | Reaction solvent. |

| Deionized Water (H₂O) | Type II or better | --- | For work-up and washing. |

| Ethyl Acetate & Hexanes | ACS Grade | --- | For Thin Layer Chromatography (TLC). |

| Round-bottom flask (50 mL) | --- | --- | |

| Magnetic stirrer and stir bar | --- | --- | |

| TLC plates (Silica gel 60 F₂₅₄) | --- | --- | |

| Büchner funnel and filter paper | --- | --- | For filtration. |

| Standard analytical equipment (NMR, IR, MS) | --- | --- | For characterization. |

Safety Precautions

-

6-Bromo-4-methoxynicotinaldehyde: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.[11]

-

Hydroxylamine Hydrochloride: Corrosive and may cause skin burns. Handle in a well-ventilated fume hood.[12]

-

Ethanol: Flammable liquid. Keep away from ignition sources.

-

Always wear appropriate PPE and perform the reaction in a well-ventilated chemical fume hood.

Step-by-Step Procedure

-

Reagent Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, add 6-Bromo-4-methoxynicotinaldehyde (1.00 g, 4.63 mmol, 1.0 equiv.).

-

Solvent Addition: Add ethanol (20 mL) to the flask and stir the mixture at room temperature until the aldehyde is fully dissolved.

-

Base and Hydroxylamine Addition: In a separate beaker, dissolve hydroxylamine hydrochloride (0.354 g, 5.09 mmol, 1.1 equiv.) and anhydrous sodium carbonate (0.540 g, 5.09 mmol, 1.1 equiv.) in deionized water (5 mL).

-

Causality Note: Using a slight excess of hydroxylamine ensures complete conversion of the aldehyde. Sodium carbonate is crucial for neutralizing the HCl byproduct, which would otherwise protonate the hydroxylamine and render it non-nucleophilic.[8]

-

-

Reaction Initiation: Add the aqueous solution of hydroxylamine and sodium carbonate dropwise to the stirred ethanolic solution of the aldehyde over 5 minutes.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The reaction is typically complete within 2-4 hours.

-

TLC Analysis: The product oxime is expected to have a slightly lower Rf value than the starting aldehyde. The disappearance of the aldehyde spot indicates reaction completion.

-

-

Product Isolation (Work-up): Upon completion, add 20 mL of cold deionized water to the reaction mixture. A white precipitate should form.

-